molecular formula C20H25ClN2O3S B4563527 N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4563527
M. Wt: 408.9 g/mol
InChI Key: VRZDMGWKMLQVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C20H25ClN2O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1274415 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

A novel compound related to the specified chemical, identified for its potential in preventing osteoclastogenesis and estrogen-dependent bone loss, has shown promising results. Specifically, it inhibits receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation, suggesting its utility in treating conditions like postmenopausal osteoporosis. The study utilized variants of this compound, demonstrating their effectiveness in suppressing different signaling pathways involved in osteoclast differentiation and activity, which contributes to bone loss in osteoporosis. An in vivo study supported these findings, with one variant notably preventing bone loss in an ovariectomized mouse model, indicating potential therapeutic applications for bone diseases (Eunjin Cho et al., 2020).

Biochemical Research and DNA Studies

Although not directly related to the specific chemical structure requested, research on similar compounds has contributed significantly to the field of biochemical studies, particularly in understanding DNA constituents and synthesis mechanisms. For example, studies on modified nucleosides and their incorporation into oligonucleotides have provided insights into DNA interactions and stability, which are crucial for genetic research and therapeutic development (F. Seela et al., 1987).

Environmental Impact and Herbicide Analysis

Research into the environmental transport and analysis of herbicides related to sulfonamide structures has provided valuable data on their mobility in soil and water systems. This is vital for assessing the ecological impact of such chemicals and developing strategies for safer agricultural practices. Studies have examined the transport characteristics of chlorsulfuron, an anionic sulfonylurea herbicide, to predict its mobility and potential environmental impact, highlighting the importance of understanding chemical behaviors in different ecosystems (R. Veeh et al., 1994).

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-5-15-8-7-9-16(6-2)20(15)22-19(24)13-23(27(4,25)26)18-12-17(21)11-10-14(18)3/h7-12H,5-6,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZDMGWKMLQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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